molecular formula C11H14O4 B1332888 4-Isopropoxy-3-methoxybenzoic acid CAS No. 3535-33-9

4-Isopropoxy-3-methoxybenzoic acid

Cat. No.: B1332888
CAS No.: 3535-33-9
M. Wt: 210.23 g/mol
InChI Key: JIDRJYBQEIPGRF-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Ethers in Organic Chemistry

4-Isopropoxy-3-methoxybenzoic acid, with the chemical formula C₁₁H₁₄O₄, is structurally characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group, and an isopropoxy group. guidechem.comuni.lu This places it firmly within the class of benzoic acid derivatives. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as esterification and amidation.

Simultaneously, the molecule is a phenolic ether, specifically an ether of vanillic acid. Phenolic ethers are a class of organic compounds where an alkyl or aryl group is attached to the oxygen atom of a phenol (B47542). researchgate.net This ether linkage in this compound is generally more stable than the free hydroxyl group of its parent phenol, offering advantages in synthetic design by preventing unwanted side reactions.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
Melting Point146-148 °C
AppearanceWhite to off-white crystalline powder
CAS Number3535-33-9

This table presents some of the key physicochemical properties of this compound. guidechem.com

Significance of Phenolic Ethers in Pharmaceutical and Agrochemical Intermediates

Phenolic ethers are a cornerstone in the development of new pharmaceuticals and agrochemicals. Their importance stems from their ability to impart desirable properties to a molecule. In drug discovery, the ether linkage can enhance a compound's metabolic stability and improve its absorption and distribution in the body. nih.gov The replacement of a potentially reactive phenolic hydroxyl group with an ether can also reduce toxicity.

In the agrochemical industry, phenolic ether moieties are found in the structures of numerous herbicides and pesticides. They can play a role in the molecule's mode of action and its environmental persistence. The specific nature of the alkoxy group can be fine-tuned to optimize the biological activity and selectivity of the final product. For instance, derivatives of 4-alkoxybenzoic acid are important intermediates in the synthesis of certain herbicides. google.com

Historical Perspective on the Synthesis and Characterization of Analogous Compounds

In the case of this compound, a plausible and established synthetic route involves the alkylation of a vanillic acid ester, such as methyl vanillate, with an isopropyl halide like 2-iodopropane (B156323) in the presence of a base. chemicalbook.com Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Early research into vanillic acid and its derivatives was driven by their availability from natural sources, such as lignin, a complex polymer found in wood. guidechem.com The development of methods to convert these natural products into valuable chemicals has been a long-standing area of research.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been crucial for the characterization of these molecules. chemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of a related compound, 3-hydroxy-4-methoxybenzoic acid, shows characteristic signals for the aromatic protons, the methoxy group, and the carboxylic acid proton, allowing for unambiguous structure determination. chemicalbook.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is primarily focused on its utility as a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a stable ether linkage, makes it an attractive starting material for the synthesis of more complex target molecules.

In the pharmaceutical arena, derivatives of this compound have been explored as potential therapeutic agents. For example, it has been used as a key intermediate in the synthesis of novel inhibitors of the presynaptic choline (B1196258) transporter, a target for neurological disorders. nih.gov The isopropoxy group, in this context, can influence the binding affinity and selectivity of the final compound.

In agrochemical research, the core structure of this compound is relevant to the development of new herbicides. The substitution pattern on the benzene ring is a common feature in several classes of herbicides, and modifications to the alkoxy group can lead to compounds with improved efficacy and crop safety. google.com

The ongoing exploration of new synthetic methodologies and the continuous search for novel bioactive molecules ensure that this compound will remain a relevant and valuable tool in the arsenal (B13267) of synthetic chemists for the foreseeable future. Its simple yet versatile structure provides a reliable foundation for the construction of the complex molecules that drive innovation in medicine and agriculture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRJYBQEIPGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366378
Record name 4-isopropoxy-3-methoxybenzoic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-33-9
Record name 3-Methoxy-4-(1-methylethoxy)benzoic acid
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Record name 4-isopropoxy-3-methoxybenzoic acid
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Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of the 4-Isopropoxy-3-methoxybenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkages and the carboxylic acid group.

The most logical retrosynthetic disconnections are at the C-O bonds of the isopropoxy and methoxy (B1213986) groups. This leads to a key precursor, a dihydroxybenzoic acid derivative. Specifically, disconnecting the isopropyl group (C-O bond) reveals 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and an isopropyl electrophile as synthons. Vanillic acid is an attractive starting material as it is a naturally derived and readily available compound. nih.govnih.gov The methoxy group is already present in vanillic acid, simplifying the synthesis.

Further disconnection of the carboxylic acid group from the aromatic ring is less ideal as it would require a more complex carboxylation step late in the synthesis. Therefore, retaining the benzoic acid moiety of the precursor is a more efficient strategy.

Key Retrosynthetic Steps:

Target MoleculeDisconnectionPrecursors
This compoundC(aryl)-O(isopropyl) bond4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) + Isopropyl halide
4-Hydroxy-3-methoxybenzoic acidC(aryl)-O(methyl) bond3,4-Dihydroxybenzoic acid (Protocatechuic acid) + Methylating agent

This analysis suggests that the most straightforward synthetic approach would involve the selective alkylation of the 4-hydroxy group of vanillic acid.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound primarily rely on well-established reactions such as etherification and manipulations of the carboxylic acid functionality.

Etherification Reactions: Formation of Isopropoxy and Methoxy Groups

The formation of the isopropoxy and methoxy ether linkages is central to the synthesis of the target molecule. As established in the retrosynthetic analysis, the methoxy group is typically already present in the common starting material, vanillic acid.

The key transformation is the introduction of the isopropoxy group at the 4-position of the vanillic acid scaffold. The Williamson ether synthesis is a widely used and effective method for this purpose. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide.

Reaction Scheme:

Typical Reagents and Conditions for Williamson Ether Synthesis:

ReagentFunctionTypical Conditions
Base (e.g., NaOH, K₂CO₃, NaH)Deprotonates the phenolic hydroxyl groupRoom temperature to elevated temperatures
Isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)Electrophile providing the isopropyl group-
Solvent (e.g., DMF, DMSO, acetone)Provides a medium for the reaction-

Carboxylic Acid Functionalization Approaches

The presence of the carboxylic acid group in the starting material, vanillic acid, necessitates consideration of its reactivity. The acidic proton of the carboxylic acid can interfere with base-mediated reactions, such as the Williamson ether synthesis. Therefore, protection of the carboxylic acid group is often a necessary step.

The carboxylic acid is typically converted into an ester, which is stable under the basic conditions of etherification. Methyl or ethyl esters are commonly used due to their ease of formation and subsequent removal. mdpi.com

Protection and Deprotection Strategy:

Esterification (Protection): Vanillic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst (e.g., H₂SO₄, HCl) to form the corresponding ester.

Etherification: The resulting ester (e.g., methyl 4-hydroxy-3-methoxybenzoate) is then subjected to the Williamson ether synthesis as described above to introduce the isopropoxy group.

Hydrolysis (Deprotection): The ester is then hydrolyzed back to the carboxylic acid using either acidic or basic conditions to yield the final product, this compound. ddugu.ac.inslideshare.netcem.com

Multi-step Syntheses from Precursors (e.g., 4-hydroxy-3-methoxybenzoic acid)

A complete multi-step synthesis of this compound from the precursor 4-hydroxy-3-methoxybenzoic acid (vanillic acid) can be outlined as follows:

Step 1: Esterification of Vanillic Acid

Reactants: 4-hydroxy-3-methoxybenzoic acid, methanol, sulfuric acid (catalyst).

Product: Methyl 4-hydroxy-3-methoxybenzoate.

Description: The carboxylic acid is protected as a methyl ester to prevent interference in the subsequent etherification step.

Step 2: Isopropylation of Methyl 4-hydroxy-3-methoxybenzoate

Reactants: Methyl 4-hydroxy-3-methoxybenzoate, 2-bromopropane, potassium carbonate (base).

Solvent: Dimethylformamide (DMF).

Product: Methyl 4-isopropoxy-3-methoxybenzoate.

Description: This is a Williamson ether synthesis where the phenoxide, formed in situ, reacts with 2-bromopropane to form the isopropoxy group.

Step 3: Hydrolysis of Methyl 4-isopropoxy-3-methoxybenzoate

Reactants: Methyl 4-isopropoxy-3-methoxybenzoate, sodium hydroxide (B78521), water/alcohol.

Product: this compound.

Description: The methyl ester is hydrolyzed under basic conditions, followed by acidification to yield the final carboxylic acid product.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers advanced strategies for the formation of C-O bonds, which can provide milder reaction conditions and broader substrate scope compared to classical methods.

Catalytic Approaches in C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of aryl ethers. Palladium- and copper-based catalytic systems are particularly prominent in this area. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govnih.govorganic-chemistry.org These methods can be applied to the synthesis of this compound, potentially offering advantages over the traditional Williamson ether synthesis.

In a catalytic approach, a suitable precursor would be an aryl halide or triflate, which would then be coupled with isopropanol (B130326) in the presence of a metal catalyst, a ligand, and a base. For the synthesis of the target compound, this would likely involve starting with a protected form of 4-bromo-3-methoxybenzoic acid or a similar derivative.

Potential Catalytic Reaction Scheme:

Key Components of Catalytic C-O Bond Formation:

ComponentExampleRole
Metal Catalyst Pd(OAc)₂, CuIFacilitates the cross-coupling reaction. organic-chemistry.orgnih.gov
Ligand Biarylphosphines (for Pd), Diamines (for Cu)Stabilizes the metal center and modulates its reactivity. organic-chemistry.orgnih.gov
Base NaOt-Bu, Cs₂CO₃Activates the alcohol and facilitates the catalytic cycle.
Aryl Halide/Triflate Methyl 4-bromo-3-methoxybenzoateThe electrophilic coupling partner.
Alcohol IsopropanolThe nucleophilic coupling partner.

These catalytic methods often proceed under milder conditions than the Williamson ether synthesis and can tolerate a wider range of functional groups, potentially reducing the need for protecting groups in some cases.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of this compound is critical for minimizing environmental impact and improving process efficiency. Optimization efforts focus on several core areas:

Safer Solvents and Reagents: Traditional syntheses may employ solvents like N,N-Dimethylformamide (DMF). Green chemistry encourages the substitution of such hazardous solvents with more benign alternatives. The table below outlines potential greener solvents that could be evaluated for the alkylation step. The use of less toxic alkylating agents, where possible, is also a key consideration.

Catalysis: The development of catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. For the etherification step, investigating phase-transfer catalysts or solid-supported catalysts can improve reaction rates and facilitate easier separation of the catalyst from the reaction mixture.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more efficient and produce fewer byproducts.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. This can be achieved through catalyst selection or the use of alternative energy sources.

Table 1: Potential Green Solvents for Synthesis

Solvent Class Example Solvent Rationale for Use
Carbonates Dimethyl carbonate Low toxicity, biodegradable.
Ethers 2-Methyltetrahydrofuran Derived from renewable resources.
Alcohols Ethanol Low toxicity, readily available.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages for the scalable and safe production of this compound. In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. polimi.itnih.gov

A hypothetical flow synthesis could involve pumping a solution of a vanillate ester and a base through a heated reactor coil, where it mixes with a continuous stream of an isopropylating agent. The benefits of this approach include:

Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling potentially reactive intermediates.

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, leading to fewer side reactions and higher product selectivity.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple systems in parallel) without the need for extensive re-optimization. researchgate.net

Integration of Steps: Flow chemistry allows for the "telescoping" of multiple reaction and purification steps into a single, continuous process, reducing manual handling and potential for contamination. uc.pt

Table 2: Illustrative Parameters for Flow Synthesis

Parameter Typical Range Purpose
Reactor Type Heated Coil / Packed Bed Provides reaction zone and catalyst support.
Flow Rate 0.1 - 10 mL/min Controls residence time and reaction duration.
Temperature 50 - 150 °C Optimizes reaction kinetics.
Pressure 1 - 10 bar Can enable heating solvents above their boiling points.

Purification and Isolation Techniques for this compound

Following synthesis, a robust purification strategy is essential to isolate this compound at the desired level of purity. This typically involves a combination of non-chromatographic and chromatographic methods.

Recrystallization and Precipitation Methods

Recrystallization is a primary technique for purifying solid organic compounds. The process involves dissolving the crude synthetic product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, polar solvents are often effective. Based on structurally similar compounds, suitable solvents for recrystallization could include ethanol, methanol, or aqueous mixtures of these alcohols. researchgate.net Precipitation can also be employed by altering the pH of an aqueous solution; as a carboxylic acid, the compound can be dissolved in a basic solution and then precipitated by the addition of acid.

Chromatographic Purification Strategies

When recrystallization is insufficient to remove all impurities, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of a reaction and to identify the number of components in the crude product. It can also be adapted for small-scale purification through a technique known as preparative TLC. phcogj.com

Column Chromatography: For larger-scale purification, column chromatography is the standard method. The crude material is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system (mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. The fractions containing the pure product are collected and the solvent is evaporated.

Characterization of Synthetic Purity via Spectroscopic and Chromatographic Methods

Once purified, the identity and purity of this compound must be rigorously confirmed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information on the number and environment of protons, confirming the presence of the isopropyl, methoxy, and aromatic groups. 13C NMR is used to identify all unique carbon atoms in the molecule. These techniques are fundamental for structural elucidation. phcogj.commdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether linkages. phcogj.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. A reversed-phase HPLC (RP-HPLC) method is typically developed, where the compound is passed through a column (e.g., a C18 column) with a mobile phase, often a mixture of acetonitrile and water with a pH modifier. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, often at a specific UV wavelength. mdpi.comekb.eg Method validation according to ICH guidelines ensures the reliability of the purity assessment, covering parameters such as specificity, linearity, accuracy, and precision. ekb.eg

Table 3: Summary of Analytical Characterization Techniques

Technique Information Obtained
1H NMR Proton framework, structural connectivity.
13C NMR Carbon skeleton of the molecule.
Mass Spectrometry Molecular weight and formula confirmation.
IR Spectroscopy Presence of key functional groups.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The positions on the ring are numbered as follows: C1 (with the carboxyl group), C2, C3 (with the methoxy (B1213986) group), C4 (with the isopropoxy group), C5, and C6. The powerful ortho, para-directing influence of the C4-isopropoxy and C3-methoxy groups dominates. The position ortho to the methoxy group and meta to the carboxyl group (C2) and the position ortho to the isopropoxy group and meta to the carboxyl group (C5) are the most activated sites for electrophilic attack.

Halogenation Studies and Regioselectivity

Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. The regioselectivity of this reaction on 4-isopropoxy-3-methoxybenzoic acid is dictated by the activating alkoxy groups. Given the electronic properties, the incoming electrophile (e.g., Br⁺) is directed to the positions ortho or para to the activating groups.

In a closely related analogue, p-methoxybenzoic acid, bromination catalyzed by ferric chloride in a glacial acetic acid medium yields 3-bromo-4-methoxybenzoic acid. youtube.com This demonstrates that the position ortho to the activating methoxy group and meta to the deactivating carboxylic acid group is preferentially halogenated. By analogy, the halogenation of this compound is expected to occur primarily at the C5 position, which is ortho to the strongly activating isopropoxy group and meta to the carboxyl group. A secondary product resulting from substitution at the C2 position may also be possible.

Common halogenating agents and the expected major products are summarized below.

Halogenating AgentCatalystExpected Major Product
Bromine (Br₂)Ferric Chloride (FeCl₃)5-Bromo-4-isopropoxy-3-methoxybenzoic acid
N-Bromosuccinimide (NBS)Acid Catalyst5-Bromo-4-isopropoxy-3-methoxybenzoic acid
Chlorine (Cl₂)Ferric Chloride (FeCl₃)5-Chloro-4-isopropoxy-3-methoxybenzoic acid

Nitration and Sulfonation Pathways

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Research on the synthesis of the drug Bosutinib involved the nitration of a structurally similar compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate. chemicalbook.com In this case, nitration occurred at the position ortho to the activating methoxy group and para to the other alkoxy group, demonstrating the powerful directing effect of these substituents. chemicalbook.com For this compound, the nitro group is therefore expected to substitute at the C5 position.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) and is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or chlorosulfonic acid. researchgate.net The reaction is an equilibrium process. For the related 3-methoxybenzoic acid, sulfonation with chlorosulfonic acid results in the formation of 3-methoxy-4-sulfooxybenzoic acid, indicating substitution at the position para to the methoxy group. Given the substitution pattern of this compound, the incoming electrophile (SO₃) would be directed to the C5 position, ortho to the isopropoxy group and meta to the carboxyl group.

The table below outlines typical conditions for these reactions.

ReactionReagentsExpected Major Product
NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)5-Nitro-4-isopropoxy-3-methoxybenzoic acid
SulfonationFuming Sulfuric Acid (H₂SO₄/SO₃)4-Isopropoxy-3-methoxy-5-sulfobenzoic acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a versatile functional group that can undergo a range of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: This reaction converts the carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst. The synthesis of a precursor to the drug Bosutinib, for example, begins with the esterification of 3-methoxy-4-hydroxybenzoic acid with methanol (B129727) and thionyl chloride to yield methyl 4-hydroxy-3-methoxybenzoate. chemicalbook.com Similarly, this compound can be readily converted to its corresponding esters.

Amidation: The formation of an amide involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. A modern approach involves the formation of a Weinreb amide. The benzoic acid can be converted to its N,O-dimethylhydroxylamine (Weinreb) amide, which is a stable intermediate useful for further synthesis. acs.org

ReactionReagentsProduct Type
EsterificationMethanol (CH₃OH), H₂SO₄ (catalyst)Methyl 4-isopropoxy-3-methoxybenzoate
Amidation1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃)4-Isopropoxy-3-methoxybenzamide
Weinreb AmidationN,O-Dimethylhydroxylamine, Coupling AgentN-methoxy-N-methyl-4-isopropoxy-3-methoxybenzamide

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid group completely to a primary alcohol. masterorganicchemistry.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield (4-isopropoxy-3-methoxyphenyl)methanol. youtube.commasterorganicchemistry.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are typically more reactive than carboxylic acids towards reduction. A common strategy is to first convert the carboxylic acid into a derivative that is more easily controlled during reduction. For instance, the corresponding Weinreb amide can be selectively reduced to 4-isopropoxy-3-methoxybenzaldehyde (B1269978) using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. acs.orgyoutube.com

Desired ProductKey Intermediate (if any)Reagent
(4-Isopropoxy-3-methoxyphenyl)methanolN/ALithium Aluminum Hydride (LiAlH₄)
4-Isopropoxy-3-methoxybenzaldehydeWeinreb AmideDiisobutylaluminum Hydride (DIBAL-H)

Decarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). This reaction usually requires harsh conditions for simple aromatic carboxylic acids unless specific activating groups are present. researchgate.net

Several methods can achieve the decarboxylation of substituted benzoic acids:

Thermal Decarboxylation: Heating the acid at high temperatures, often in the presence of a catalyst like copper oxide, can induce decarboxylation. However, this method lacks generality and often requires temperatures exceeding 300-400°C. researchgate.net

Schmidt Reaction: This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid like sulfuric acid. It leads to decarboxylation and the formation of an aniline (B41778) derivative. Using anhydrous sulfuric acid can dramatically increase the yield of CO₂. youtube.com

Photoredox Catalysis: Modern methods utilize visible light photoredox catalysis to generate aryl radicals from benzoic acids via a decarboxylative pathway under mild conditions. acs.org These radicals can then participate in various subsequent reactions.

Reactions Involving the Isopropoxy and Methoxy Ethers

The ether groups of this compound are key sites of chemical transformation. Their reactivity is influenced by the nature of the alkyl groups (methyl vs. isopropyl) and their position on the electron-rich benzene ring.

Cleavage of Ether Linkages

The cleavage of the ether bonds in this compound can be achieved under strong acidic conditions, typically employing hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orgpearson.commasterorganicchemistry.com The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, contingent on the structure of the ether's alkyl substituent. masterorganicchemistry.comlibretexts.orglibretexts.org

In the case of this compound, two distinct ether linkages are present: an aryl methyl ether and an aryl isopropyl ether. The cleavage of these ethers will not occur at the aryl-oxygen bond due to the high strength of this bond and the instability of a potential phenyl cation. youtube.comucalgary.calibretexts.org Instead, the reaction takes place at the alkyl-oxygen bond.

The methoxy group, being a primary ether, is susceptible to cleavage via an S(_N)2 mechanism. masterorganicchemistry.com This involves protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the halide ion (e.g., Br⁻ or I⁻) on the methyl group.

Conversely, the isopropoxy group is a secondary ether. Its cleavage can proceed through an S(_N)1 mechanism due to the relative stability of the secondary isopropyl carbocation that can be formed. libretexts.org The reaction is initiated by protonation of the ether oxygen, followed by the departure of the stable 3-methoxy-4-hydroxybenzoic acid to form the isopropyl carbocation, which is then attacked by the halide nucleophile.

The regioselectivity of the cleavage, meaning which ether group is cleaved preferentially, can be influenced by the choice of reagents and reaction conditions. For instance, boron tribromide is a particularly effective reagent for cleaving aryl ethers. nih.gov Studies on mixed alkyl aryl ethers have shown that BBr₃ can exhibit selectivity based on the nature of the alkyl groups. nih.govufp.pt

Table 1: General Conditions and Mechanistic Pathways for Ether Cleavage
ReagentTypical ConditionsEther TypePredominant MechanismProducts from this compound
HBr or HIConcentrated, high temperatureAryl Methyl EtherS(_N)23-Isopropoxy-4-hydroxybenzoic acid + Methyl halide
HBr or HIConcentrated, high temperatureAryl Isopropyl EtherS(_N)13-Methoxy-4-hydroxybenzoic acid + Isopropyl halide
BBr₃Inert solvent (e.g., CH₂Cl₂), low temperatureAryl Alkyl EthersLewis acid-assisted cleavage3,4-Dihydroxybenzoic acid + Alkyl bromides

Oxidative Demethylation and Demethenylation Mechanisms

Oxidative demethylation is a common metabolic pathway for compounds containing methoxy groups and can also be achieved through chemical means. In the context of this compound, this would primarily involve the conversion of the methoxy group to a hydroxyl group. While direct studies on this specific molecule are scarce, research on the analogous compound, veratric acid (3,4-dimethoxybenzoic acid), provides valuable insights.

Enzymatic systems, particularly those involving cytochrome P450 monooxygenases, are known to catalyze the oxidative demethylation of aromatic ethers. nih.govmdpi.com For instance, the enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 has been shown to selectively demethylate veratric acid at the para-position to produce vanillic acid. nih.gov The proposed mechanism involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde (B43269) to yield the corresponding phenol (B47542). mdpi.com A similar enzymatic process could potentially lead to the demethylation of this compound to 4-isopropoxy-3-hydroxybenzoic acid.

Fungal systems, such as the white-rot fungus Phlebia radiata, have also demonstrated the ability to demethylate veratric acid. nih.gov Interestingly, these studies have shown a preference for the demethylation of the methoxy group at the 4-position over the 3-position. nih.gov This suggests that in this compound, the methoxy group might be more susceptible to oxidative demethylation than the isopropoxy group, although the bulkier isopropoxy group could also influence the enzyme's substrate recognition and regioselectivity.

R-OCH₃ + O₂ + NAD(P)H + H⁺ → R-OH + HCHO + NAD(P)⁺ + H₂O

Reaction Kinetics and Thermodynamic Considerations

The kinetics of ether cleavage are significantly influenced by the reaction mechanism. S(_N)1 reactions, which proceed through a carbocation intermediate, are generally faster for ethers that can form stable carbocations, such as the isopropoxy group. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the protonated ether. In contrast, S(_N)2 reactions are sensitive to steric hindrance, and their rates depend on the concentrations of both the protonated ether and the nucleophile. wikipedia.org

Thermodynamically, the cleavage of ethers is typically an endothermic process that requires energy input, usually in the form of heat. pearson.com The stability of the resulting products—the phenol and the alkyl halide—drives the reaction forward. The formation of a highly stable phenolic hydroxyl group is a significant thermodynamic driving force.

Computational studies on the BBr₃-facilitated demethylation of aryl methyl ethers have elucidated the Gibbs free energies of the reaction steps, revealing a complex mechanism that can involve multiple ether-BBr₃ adducts. core.ac.uk These studies indicate that the initial formation of the ether-BBr₃ adduct is a rapid and reversible process. ufp.ptcore.ac.uk

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics of Ether Cleavage
FactorInfluence on S(_N)1 Pathway (Isopropoxy Group)Influence on S(_N)2 Pathway (Methoxy Group)Thermodynamic Impact
Structure of Alkyl Group Favored due to stable secondary carbocation formation.Possible, but less favored than for a methyl group.Product stability is a key driver.
Strength of Acid/Lewis Acid Increases the concentration of the protonated ether, accelerating the reaction.Increases the concentration of the protonated ether, accelerating the reaction.Affects the overall energy of the system.
Nucleophilicity of Halide Affects the product-forming step after the rate-determining step.Crucial for the rate-determining step. I⁻ > Br⁻ > Cl⁻.Does not directly affect the overall enthalpy change.
Temperature Higher temperatures increase the reaction rate.Higher temperatures increase the reaction rate.Provides the necessary activation energy.

Stereochemical Aspects in Derivative Synthesis

This compound is an achiral molecule as it possesses a plane of symmetry. However, the synthesis of derivatives from this compound can lead to the formation of chiral products if a stereocenter is introduced. For instance, reactions involving the carboxylic acid group or the aromatic ring could potentially create a chiral center.

While no specific studies on the stereoselective synthesis of derivatives from this compound were found, general principles of stereochemistry in organic synthesis apply. If a reaction creates a new chiral center in an achiral starting material without the influence of a chiral catalyst or reagent, a racemic mixture of enantiomers will be formed.

For example, if the carboxylic acid were to be converted to an amide with a chiral amine, a pair of diastereomers would be formed. The stereochemical outcome of such a reaction would depend on the specific reagents and conditions used.

The synthesis of planar chiral molecules from substituted benzoic acids is also a possibility, although this is a more specialized area of stereochemistry. elsevierpure.com Furthermore, the development of chiral catalysts for asymmetric transformations of benzoic acid derivatives is an active area of research. nih.govnih.gov These methodologies could potentially be applied to this compound to generate optically active products.

Derivatives and Analogues of 4 Isopropoxy 3 Methoxybenzoic Acid

Structural Modification at the Carboxylic Acid Group

The carboxylic acid moiety of 4-isopropoxy-3-methoxybenzoic acid is a primary site for chemical modification, allowing for the synthesis of esters, amides, and hydrazides. These transformations alter the polarity, reactivity, and biological characteristics of the parent molecule.

Esters of this compound (e.g., Methyl 4-isopropoxy-3-methoxybenzoate)

Esterification of this compound is a common strategy to mask the polar carboxylic acid group. Methyl 4-isopropoxy-3-methoxybenzoate is a notable example, often synthesized for its role as an intermediate in more complex chemical syntheses. cymitquimica.comgoogle.com The conversion of the carboxylic acid to an ester can influence the compound's solubility, volatility, and reactivity in subsequent chemical reactions.

The synthesis of such esters can generally be achieved through standard esterification protocols, such as the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method involves the alkylation of the carboxylate salt with an appropriate alkyl halide. google.com

Table 1: Physicochemical Properties of Selected Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Methyl 4-isopropoxy-3-methoxybenzoate 15339-51-2 C12H16O4 224.25
Isopropyl 4-methoxybenzoate 6938-38-1 C11H14O3 194.23

This table presents key physicochemical data for representative ester derivatives.

Amides and Hydrazides of this compound

Research has shown that aminobenzamides, a related class of compounds, can act as inhibitors of class I histone deacetylases (HDACs). nih.gov This suggests that amides derived from this compound could be of interest in medicinal chemistry research. The synthesis of peptide-heterocycle hybrids, including those with a tetrahydroisoquinoline (THIQ) core conjugated with dipeptides, has been explored for potential antimicrobial applications. nih.gov

Substitutions on the Benzene (B151609) Ring

Introducing substituents onto the aromatic ring of this compound provides another avenue for creating a diverse library of analogues. These substitutions can modulate the electronic properties and steric profile of the molecule.

Halogenated Derivatives (e.g., 3-Bromo-4-isopropoxy-5-methoxybenzoic acid)

Halogenation of the benzene ring can significantly impact the lipophilicity and metabolic stability of the compound. For instance, 3-Bromo-4-methoxybenzoic acid has been synthesized and investigated for its potential biological activities. google.comnih.gov The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a halogenating agent is introduced in the presence of a suitable catalyst. google.comchemicalbook.comgoogle.com

The position of halogenation is directed by the existing alkoxy groups on the ring. The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate for certain therapeutic agents, has been achieved through a multi-step process that includes bromination. researchgate.net

Table 2: Selected Halogenated Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
3-Bromo-4-methoxybenzoic acid 99-58-1 C8H7BrO3 231.04
2-Bromo-5-methoxybenzoic acid 22921-58-0 C8H7BrO3 231.04

This table highlights examples of halogenated derivatives and their basic properties.

Nitro and Amino Analogues

The introduction of nitro groups onto the benzene ring serves as a key step in the synthesis of amino analogues, which are often valuable intermediates in the preparation of dyes, pigments, and pharmaceuticals. google.comgoogle.com The nitration of 4-alkoxybenzoic acids can be performed using nitric acid, and subsequent reduction of the nitro group yields the corresponding amino compound. google.commdpi.com For example, 3-nitro-4-methoxybenzoic acid is a significant intermediate. google.com

The amino group can then serve as a handle for further functionalization. For instance, 4-Amino-3-nitrobenzoic acid is a known compound with potential applications in various chemical syntheses. nist.gov The synthesis of gefitinib, an antineoplastic agent, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, involving steps of nitration and subsequent reduction to an amino group. nih.gov

Table 3: Representative Nitro and Amino Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
3-Nitro-4-methoxybenzoic acid 5081-36-7 C8H7NO5 197.15
4-Amino-3-nitrobenzoic acid 1588-83-6 C7H6N2O4 182.13
4-(2-Aminoethoxy)-3-methoxybenzoic acid 1011408-00-6 C10H13NO4 211.21

This table provides information on key nitro and amino substituted derivatives.

Isomeric Forms and Related Compounds

The chemical architecture of this compound allows for a variety of structural modifications, leading to a range of isomers and related compounds. These variations, which include the repositioning of substituent groups and the alteration of alkoxy chains, give rise to molecules with distinct chemical and physical properties.

Positional Isomers (e.g., 3-Isopropoxy-4-methoxybenzoic acid)

Positional isomers are compounds that share the same molecular formula but differ in the position of substituents on the aromatic ring. A key positional isomer of this compound is 3-isopropoxy-4-methoxybenzoic acid. In this isomer, the isopropoxy and methoxy (B1213986) groups have swapped positions on the benzoic acid backbone.

This seemingly minor structural change can lead to differences in physical properties and chemical stability. For instance, research on related n-alkanoyloxy benzoic acids has shown that para-substituted derivatives tend to be more stable than their meta-substituted counterparts due to the potential for stronger hydrogen bonding interactions. nih.gov This suggests that this compound, a para-alkoxy substituted compound, would likely exhibit greater thermal stability compared to its meta-alkoxy isomer, 3-isopropoxy-4-methoxybenzoic acid.

PropertyThis compound3-Isopropoxy-4-methoxybenzoic acid
Molecular FormulaC11H14O4C11H14O4
Molecular Weight210.23 g/mol210.23 g/mol
CAS Number3535-33-9159783-29-6
Structurethis compound structure3-Isopropoxy-4-methoxybenzoic acid structure
Predicted StabilityHigherLower

Related Benzoic Acid Derivatives with Varying Alkoxy Groups

The identity of the alkoxy groups attached to the benzoic acid ring significantly influences the molecule's properties and reactivity. A wide array of derivatives can be generated by substituting the isopropoxy and methoxy groups with other alkyl chains of varying lengths or branching.

Studies on alkoxy-substituted benzoic acids have demonstrated that these modifications can affect everything from their mesomorphic (liquid crystal) behavior to their regioselectivity in chemical reactions. nih.govmdpi.com For example, the length of the terminal alkoxy chain can determine the thermal stability of the resulting material. nih.gov Furthermore, the position and nature of alkoxy substituents play a crucial role in directing the outcomes of catalytic reactions, such as C-H activation, by exerting both steric and electronic effects. mdpi.com

Below is a table showcasing a selection of related benzoic acid derivatives with different alkoxy and other substituents, highlighting the chemical diversity achievable from this molecular scaffold.

Compound NameSubstituent at C3Substituent at C4Molecular FormulaKey Characteristics/Applications
3-Methoxybenzoic acid-OCH3-HC8H8O3Used as a flavoring agent and as an intermediate in the synthesis of natural products. chemicalbook.comselleckchem.com
4-Methoxybenzoic acid (p-Anisic acid)-H-OCH3C8H8O3Has antiseptic properties and is used as an intermediate in preparing more complex organic compounds. wikipedia.orgatamanchemicals.com
Vanillic acid-OCH3-OHC8H8O4A flavoring agent and an intermediate in the production of vanillin (B372448). chemicalbook.comwikipedia.org Found in various plants. wikipedia.org
3,4-Dimethoxybenzoic acid (Veratric acid)-OCH3-OCH3C9H10O4Studied for its influence on the regioselectivity of catalytic reactions. mdpi.com
4-Isopropoxy-3-methylbenzoic acid-CH3-OCH(CH3)2C11H14O3A structural analogue where a methoxy group is replaced by a methyl group. nih.gov

Comparison with Structurally Similar Natural Products

Several benzoic acid derivatives that are structurally related to this compound exist in nature. These compounds often serve as important biochemical intermediates or contribute to the flavor and aroma profiles of plants.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a prime example. It is the direct precursor to this compound if the hydroxyl group is replaced by an isopropoxy group. Vanillic acid is an oxidized form of vanillin and is found in a variety of plants, including the roots of Angelica sinensis, açaí oil, and argan oil. wikipedia.orgtaylorandfrancis.com It is used as a flavoring agent and is an intermediate in the bioconversion of ferulic acid to vanillin. chemicalbook.comnih.gov

p-Anisic acid (4-methoxybenzoic acid) is another closely related natural product, found in anise, a flowering plant known for its distinctive licorice-like flavor. wikipedia.orgforeverest.net It differs from the primary compound by the absence of the C3-methoxy group and having a methoxy group at C4 instead of an isopropoxy group. It possesses antiseptic properties. wikipedia.org

3-Methoxybenzoic acid (m-anisic acid) has also been reported in natural sources and is recognized for its use as a flavoring agent and its role as a human urinary metabolite. chemicalbook.com

The comparison reveals that the core structure of a substituted benzoic acid is a common motif in the natural world. The specific substitutions, such as the replacement of a hydroxyl group (vanillic acid) with an isopropoxy group, represent chemical modifications that can alter the compound's physical properties, such as solubility and lipophilicity, which in turn can influence its biological interactions.

CompoundStructureNatural Source(s)Structural Difference from this compound
Vanillic acidVanillic acid structureAngelica sinensis, Açaí oil, Argan oil wikipedia.org-OH group at C4 instead of -OCH(CH3)2
p-Anisic acidp-Anisic acid structureAnise wikipedia.orgforeverest.net-OCH3 group at C4 instead of -OCH(CH3)2; Lacks -OCH3 at C3
3-Methoxybenzoic acid3-Methoxybenzoic acid structureReported in various organisms chemicalbook.com-H at C4 instead of -OCH(CH3)2

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and multiplicities of the signals, the precise arrangement of atoms within 4-Isopropoxy-3-methoxybenzoic acid can be determined.

While a publicly available experimental spectrum for this compound is not readily found in the reviewed literature, the expected proton NMR (¹H NMR) chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR theory. The ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the isopropoxy group protons.

The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. The proton at position 2 (H-2), being ortho to the carboxylic acid group, would likely appear as a doublet. The proton at position 5 (H-5), positioned between the isopropoxy and methoxy groups on the opposite side of the ring, would also be expected to present as a doublet. The proton at position 6 (H-6), ortho to the carboxylic acid and meta to the methoxy group, would likely appear as a doublet of doublets due to coupling with both H-2 and H-5.

The methoxy group (-OCH₃) protons would generate a sharp singlet, typically observed in the range of 3.8-4.0 ppm. The isopropoxy group would produce two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shift of the methine proton would be further downfield compared to the methyl protons due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 ~7.6 d ~2.0
H-5 ~6.9 d ~8.5
H-6 ~7.5 dd ~8.5, ~2.0
-OCH₃ ~3.9 s -
-OCH(CH₃)₂ ~4.6 septet ~6.0
-OCH(CH ₃)₂ ~1.4 d ~6.0

Note: These are predicted values and may vary from experimental data.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in its structure.

The carbonyl carbon of the carboxylic acid group is expected to have the highest chemical shift, typically appearing in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to oxygen atoms (C-3 and C-4) will be deshielded and appear at the lower end of this range. The methoxy carbon will produce a signal around 55-60 ppm, while the carbons of the isopropoxy group will have characteristic shifts, with the methine carbon appearing further downfield than the methyl carbons.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~172
C-1 ~123
C-2 ~115
C-3 ~148
C-4 ~153
C-5 ~112
C-6 ~124
-OC H₃ ~56
-OC H(CH₃)₂ ~71

Note: These are predicted values and may vary from experimental data.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the aromatic protons H-5 and H-6, and between H-2 and H-6, confirming their adjacent positions on the benzene ring. It would also show a correlation between the methine and methyl protons of the isopropoxy group.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. The molecular formula of this compound is C₁₁H₁₄O₄. nist.gov Its monoisotopic mass is calculated to be 210.0892 Da. docbrown.info

HRMS analysis would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) or a pseudo-molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with an m/z value that corresponds very closely to the calculated exact mass. This precise mass measurement provides strong evidence for the proposed elemental composition.

Predicted HRMS Data for this compound Adducts docbrown.info

Adduct m/z
[M+H]⁺ 211.09648
[M+Na]⁺ 233.07842

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on the ionization technique used. Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, while Electrospray Ionization (ESI) is a softer ionization method that usually produces less fragmentation and preserves the molecular ion.

Electron Ionization (EI-MS):

In EI-MS, the primary fragmentation of this compound would likely involve the loss of the isopropoxy group as a radical, leading to a stable cation. Another common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical followed by the loss of carbon monoxide. Key expected fragments would include:

Loss of the isopropyl group: A significant fragment would be expected from the cleavage of the C-O bond of the isopropoxy group, resulting in the loss of a propyl radical (C₃H₇•) and the formation of a cation at m/z 167.

Loss of propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropoxy group, resulting in an ion corresponding to vanillic acid.

Decarboxylation: Loss of the carboxyl group (•COOH) or carbon dioxide (CO₂) are also plausible fragmentation pathways for benzoic acids.

Electrospray Ionization (ESI-MS):

ESI-MS, particularly in the negative ion mode, is well-suited for the analysis of acidic compounds like this compound. The primary ion observed would be the deprotonated molecule, [M-H]⁻, at m/z 209. In the positive ion mode, adducts such as [M+H]⁺ at m/z 211 and [M+Na]⁺ at m/z 233 would be prominent. docbrown.info

Fragmentation in ESI-MS is typically induced by collision-induced dissociation (CID) of a selected precursor ion. For the [M-H]⁻ ion, a likely fragmentation pathway would be the loss of a neutral molecule of propene from the isopropoxy group. For the [M+H]⁺ ion, fragmentation could involve the loss of water or the cleavage of the ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the carboxylic acid, ether, and substituted aromatic moieties that constitute its structure.

The IR spectrum of a carboxylic acid is highly characteristic. Due to strong intermolecular hydrogen bonding, which leads to the formation of a cyclic dimer, the O-H stretching vibration of the carboxyl group appears as a very broad and strong absorption band in the 2500–3300 cm⁻¹ region. stmarys-ca.eduspectroscopyonline.com This broadness is a hallmark feature of carboxylic acids in the condensed phase. stmarys-ca.edu The carbonyl (C=O) stretching vibration of the acid group results in a strong, sharp peak, typically found between 1710 and 1680 cm⁻¹ for aromatic acids, with the conjugation to the benzene ring slightly lowering the frequency compared to saturated carboxylic acids. spectroscopyonline.com Additionally, the C-O stretching vibration is observed in the 1320–1210 cm⁻¹ range, and an out-of-plane O-H bend (wag) can be seen as a broad band around 960–900 cm⁻¹. spectroscopyonline.comdocbrown.info

The ether linkages (isopropoxy and methoxy) are identified by their C-O-C stretching vibrations. A strong, prominent band corresponding to the asymmetric stretching of the aryl-alkyl ether is expected between 1275 and 1200 cm⁻¹. The symmetric C-O-C stretching vibration typically appears in the 1075–1020 cm⁻¹ region.

The presence of the substituted aromatic ring is confirmed by several bands. Aromatic C-H stretching vibrations are generally observed as weaker peaks just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). stmarys-ca.edu The characteristic C=C stretching vibrations within the benzene ring give rise to multiple sharp bands of variable intensity in the 1600–1450 cm⁻¹ range. stmarys-ca.edu Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, appear in the 900–690 cm⁻¹ region. stmarys-ca.edu

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500–3300Strong, Very Broad
C=O stretch1680–1710Strong, Sharp
C-O stretch1210–1320Strong
O-H bend (out-of-plane)900–960Medium, Broad
Aromatic RingC-H stretch3000–3100Medium to Weak
C=C stretch1450–1600Medium, Sharp (multiple bands)
Ether (Aryl-O-C)Asymmetric C-O-C stretch1200–1275Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric system.

The principal chromophore in this compound is the substituted benzene ring. Electronic transitions in such systems are typically π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org Aromatic compounds often display two main π → π* absorption bands. libretexts.org For substituted benzoic acids, these bands are observed, though their positions and intensities are modified by the substituents.

The methoxy, isopropoxy, and carboxylic acid groups attached to the benzene ring act as auxochromes. The oxygen atoms in the ether groups possess non-bonding electron pairs that can be donated to the aromatic π system, which extends the conjugation. This effect typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. fiveable.me The UV spectrum of the closely related 4-methoxybenzoic acid shows a strong absorption maximum around 255 nm. nist.gov Given the similar electronic effects of the isopropoxy group, this compound is expected to have a strong π → π* transition in a similar region, likely between 250 and 295 nm. A second, higher-energy π → π* transition is expected at a shorter wavelength, typically below 230 nm. sielc.com A weak n → π* transition associated with the carbonyl group's non-bonding electrons is also possible but is often obscured by the much stronger π → π* bands. libretexts.orgrsc.org

Transition TypeChromophoreExpected Wavelength (λmax) Range (nm)Relative Intensity (Molar Absorptivity, ε)
π → πSubstituted Benzene Ring~250–295High (~10,000 L mol⁻¹ cm⁻¹)
π → πSubstituted Benzene Ring~200–230High
n → π*Carbonyl Group (C=O)>300Low (<2000 L mol⁻¹ cm⁻¹)

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be reliably predicted based on extensive studies of benzoic acid and its derivatives. researchgate.net

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netlibretexts.org This robust interaction creates a characteristic eight-membered ring motif and is the dominant feature governing the primary packing of these molecules.

The conformation of the molecule is expected to be relatively planar. To maximize conjugation between the carboxylic acid group and the aromatic ring, the C-C(=O)O moiety is typically coplanar, or nearly coplanar, with the benzene ring. aip.org The bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized atoms. The C-C bonds within the aromatic ring will have lengths intermediate between a single and double bond (~1.39 Å). The C=O bond of the carboxyl group will be significantly shorter (approx. 1.25 Å) than the C-OH single bond (approx. 1.30 Å). researchgate.net The bond angles around the sp² carbons of the benzene ring will be approximately 120°. The isopropoxy group, being sterically larger than the methoxy group, may exhibit some torsion around the Ar-O bond to minimize steric hindrance with adjacent groups.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-isopropoxy-3-methoxybenzoic acid, this process would involve minimizing the energy with respect to all bond lengths, bond angles, and dihedral angles. The presence of rotatable bonds—specifically around the carboxylic acid group, the methoxy (B1213986) group, and the isopropoxy group—suggests the existence of multiple conformers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative based on Analog Data)

Parameter Bond/Angle Predicted Value
Bond Length C=O (Carboxylic) ~1.21 Å
C-O (Carboxylic) ~1.36 Å
O-H (Carboxylic) ~0.97 Å
C-C (Aromatic) ~1.39 - 1.41 Å
C-O (Methoxy) ~1.37 Å
C-O (Isopropoxy) ~1.38 Å
Bond Angle O=C-O (Carboxylic) ~122°
C-C-C (Aromatic) ~119 - 121°

Note: These values are illustrative and based on typical DFT calculations for substituted benzoic acids. Actual values would require a specific calculation for this molecule.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that govern chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and isopropoxy groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density. Computational studies on related molecules like vanillin (B372448) show the LUMO is concentrated on the carbonyl carbon, indicating it as a site for nucleophilic attack. researchgate.net The HOMO-LUMO gap for similar aromatic acids is typically in the range of 4-6 eV, suggesting a relatively stable molecule. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

Orbital Predicted Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -1.5 eV

Note: These are estimated values based on data for analogous aromatic compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic group, making them primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, indicating its acidic nature. The aromatic ring would show a mixed potential, with the electron-donating alkoxy groups slightly increasing the negative potential of the ring system compared to unsubstituted benzoic acid.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Computational NMR and IR Spectra Generation

Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate chemical shifts (δ). For IR, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy.

A predicted ¹H NMR spectrum for this compound would show distinct signals for the aromatic protons, the methoxy protons, the isopropoxy methine proton, and the diastereotopic methyl protons of the isopropoxy group, as well as the acidic proton of the carboxylic acid. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom. While experimental data is limited, a patent document mentions ¹H NMR data for a related compound, which can be used for general comparison. googleapis.com

The calculated IR spectrum would show characteristic vibrational frequencies, such as the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), C-O stretching bands for the ether and carboxylic acid groups, and various C-H and aromatic ring vibrations. Comparing these calculated frequencies with experimental spectra helps in the assignment of vibrational modes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent interactions, and self-assembly.

Conformational Dynamics and Solvent Interactions

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. While free rotation is possible, certain orientations are energetically favored. The isopropoxy group, with its bulkier isopropyl substituent, and the adjacent methoxy group introduce steric hindrance that can influence the preferred rotational angles of the carboxylic acid group.

Molecular dynamics (MD) simulations of benzoic acid derivatives in solution have shown that solvent plays a crucial role in their conformational behavior and intermolecular interactions. In apolar solvents, benzoic acid derivatives have a strong tendency to form hydrogen-bonded dimers. acs.orgbohrium.com It is anticipated that this compound would exhibit similar behavior, forming dimers through its carboxylic acid groups in non-polar environments.

In polar, protic solvents such as water or alcohols, the solvent molecules can effectively compete for hydrogen bonding sites on the carboxylic acid group. acs.orgbohrium.com This interaction with the solvent can disrupt the formation of self-associated dimers and lead to a higher population of solvated monomers. The methoxy and isopropoxy groups, with their ether oxygen atoms, can also act as hydrogen bond acceptors, further influencing the solvation shell and the molecule's solubility. The balance between intramolecular forces, intermolecular self-association, and solvent interactions dictates the predominant species in solution, which can have significant implications for the compound's chemical reactivity and biological availability.

A theoretical study on substituted benzoic acids suggests that the acidity, and therefore the interaction potential, is influenced by both inductive and resonance effects of the substituents. semanticscholar.org The electron-donating nature of the isopropoxy and methoxy groups would modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid, thereby affecting its interaction with solvents and biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications might impact their biological effects.

For a series of derivatives of this compound, QSAR models would typically be built by systematically modifying the core structure and measuring a specific biological response. These modifications could include altering the substituents on the benzene ring, changing the nature of the ether linkages, or modifying the carboxylic acid group.

The following table outlines key molecular descriptors that would be relevant in a hypothetical QSAR study of this compound derivatives:

Descriptor ClassSpecific DescriptorsPotential Impact on Activity
Electronic Hammett constants, Dipole moment, Partial atomic chargesInfluence binding to polar residues in a receptor, affect metabolic stability.
Steric Molar refractivity, van der Waals volume, Sterimol parametersDetermine the fit of the molecule within a receptor's binding pocket.
Hydrophobic LogP, Hydrophobic surface areaAffect membrane permeability, transport to the target site, and hydrophobic interactions with the receptor.
Topological Connectivity indices, Shape indicesDescribe the overall size, shape, and branching of the molecule.

A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, for derivatives of this compound, it can be hypothesized that modulating these properties would be crucial for optimizing activity. For instance, increasing the hydrophobicity of the alkoxy chain might enhance binding to a hydrophobic pocket in a target protein.

The development of a robust QSAR model would involve the synthesis of a library of derivatives, experimental determination of their biological activity, calculation of molecular descriptors, and subsequent statistical analysis to derive a mathematical equation that relates the descriptors to the activity. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further drug design efforts.

Docking Studies and Molecular Recognition with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its biological receptor at the molecular level. For this compound, docking studies can provide valuable insights into its potential biological targets and the specific interactions that govern molecular recognition.

Given the structural similarity of this compound to vanillic acid (4-hydroxy-3-methoxybenzoic acid), docking studies performed on vanillic acid and its derivatives can serve as a relevant proxy. Vanillic acid derivatives have been investigated for their interactions with various enzymes and receptors. For instance, amides derived from vanillic acid have been docked with the enzyme 14α-demethylase, a target for antifungal agents. nih.gov These studies revealed that the compounds fit into the active site of the enzyme, forming key interactions that correlate with their observed biological activity. nih.gov

A hypothetical docking study of this compound with a biological receptor would likely reveal several key types of interactions:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The oxygen atoms of the methoxy and isopropoxy groups can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring and the isopropyl group of the isopropoxy moiety provide hydrophobic surfaces that can interact favorably with non-polar amino acid residues in the binding pocket of a receptor.

The following table summarizes the potential interactions of the different functional groups of this compound within a receptor binding site:

Functional GroupPotential Interactions
Carboxylic AcidHydrogen bonding with polar amino acid residues (e.g., Serine, Threonine, Tyrosine, Arginine, Lysine), Ionic interactions if deprotonated.
Methoxy GroupHydrogen bond acceptor with donor residues, van der Waals interactions.
Isopropoxy GroupHydrophobic interactions with non-polar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine), van der Waals interactions.
Benzene Ringπ-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), Hydrophobic interactions.

Molecular docking studies on vanillic acid have shown its potential to bind to apoptotic proteins like Caspase-3 and Caspase-9, suggesting a role in anticancer activity. researchgate.net These studies highlight the importance of the molecule's ability to fit within the active site and form specific hydrogen bonds. researchgate.net It is plausible that this compound could engage in similar interactions with various biological targets, and molecular docking provides a powerful tool to explore these possibilities and guide the design of new therapeutic agents.

Biological and Biomedical Research Applications

Antimicrobial and Antifungal Activity Studies

Direct studies on the antimicrobial and antifungal properties of 4-Isopropoxy-3-methoxybenzoic acid are not extensively documented in current scientific literature. However, the broader class of benzoic acid derivatives has demonstrated significant activity against various microbial and fungal strains. The structural features of these molecules, such as the presence and position of hydroxyl, methoxy (B1213986), and carboxylic acid groups, are crucial determinants of their efficacy.

For instance, studies on various benzoic acid derivatives have shown that these compounds can exhibit strong antifungal activity. nih.gov The presence of a carboxyl group is often considered important for this activity. nih.gov Research on 3,4,5-trihydroxybenzoic acid has demonstrated its effectiveness against medically important fungi, particularly those causing dermatophytosis. researchgate.netscirp.org Conversely, the esterification of the hydroxyl groups in this compound led to a decrease in antifungal potency, suggesting that free hydroxyl groups can be vital for its mechanism of action. scirp.org

Furthermore, the antifungal activity of benzoic acid derivatives against phytopathogenic fungi like Moniliophthora roreri and Fusarium solani has been noted, with structural elements like prenylated chains and the carboxyl group playing an important role. nih.gov Given that this compound possesses a core benzoic acid structure with ether linkages, it represents a candidate for future antimicrobial and antifungal screening to determine its specific spectrum of activity.

Anti-inflammatory and Analgesic Properties

There is a lack of direct experimental data on the anti-inflammatory and analgesic properties of this compound. Nevertheless, the investigation of similar compounds offers some insights. For example, p-Anisic acid (4-methoxybenzoic acid) has been reported to possess anti-inflammatory and antioxidant properties. medchemexpress.com Another related compound, 3,4-oxo-isopropylidene-shikimic acid, an analog of shikimic acid, has demonstrated both anti-inflammatory and analgesic effects in animal models, reducing edema and pain responses. nih.gov

Studies on 3-benzoyl-propionic acid have also shown significant anti-inflammatory activity by reducing cell migration and levels of nitric oxide. researchgate.net These findings in structurally related molecules suggest that the benzoic acid scaffold, with various substitutions, can be a promising backbone for the development of new anti-inflammatory and analgesic agents. Further research is needed to determine if this compound shares these properties.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of phenolic acids is a well-established area of research. The antioxidant activities of these compounds are significantly influenced by their structural characteristics, including the number and position of methoxyl (–OCH3) and phenolic hydroxyl (–OH) groups. nih.gov Generally, both phenolic hydroxyl and methoxy groups contribute to enhancing the antioxidant activity of phenolic acids. nih.gov

A study on the structure-antioxidant activity relationship of 18 different phenolic acids revealed that the presence of methoxyl groups generally promotes antioxidant capabilities. nih.gov The mechanism of action can involve processes like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov For example, a novel synthesized compound containing a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety demonstrated significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide free radical scavenging activity. japsonline.com

Given that this compound contains a methoxy group on the benzene (B151609) ring, it is plausible that it possesses antioxidant properties. The presence of the ether-linked isopropoxy group may also influence its ability to scavenge free radicals. However, specific experimental validation of the antioxidant capacity of this compound through assays like DPPH or ferric ion reducing antioxidant power (FRAP) is required to confirm this potential.

**7.4. Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug discovery. While this compound itself has not been extensively profiled as an enzyme inhibitor, its structural motifs are present in compounds known to interact with key biological enzyme systems.

The presynaptic choline (B1196258) transporter (CHT) is a critical component in the synthesis of the neurotransmitter acetylcholine, making it a target for modulating cholinergic signaling. acs.orgnih.gov A novel, noncompetitive inhibitor of CHT, identified as ML352, has been characterized for its high-affinity and selective inhibition. acs.orgnih.govmedchemexpress.comacs.org ML352 acts allosterically, binding to the external surface of the transporter rather than the choline binding site. researchgate.net

It is important to note that while this compound is a benzoic acid derivative, ML352 is a more complex molecule, and there is no direct evidence to suggest that this compound itself is an inhibitor of CHT. The discovery of ML352, however, highlights the potential for developing new CHT inhibitors from diverse chemical scaffolds. acs.orgacs.org

Inhibitory Activity of ML352 against Choline Transporter (CHT)

Compound Target Cell Line/System Inhibition Constant (Ki) Type of Inhibition
ML352 Human CHT HEK293 cells 92 nM acs.orgmedchemexpress.comacs.org Noncompetitive acs.orgnih.govmedchemexpress.com
ML352 Mouse CHT Forebrain synaptosomes 166 nM medchemexpress.com Noncompetitive nih.gov

| ML352 | [3H]HC-3 Binding | Transfected cell membranes | 128.6 ± 15.3 nM acs.orgnih.gov | Noncompetitive acs.orgnih.gov |

This table presents the reported inhibitory activity of ML352, a known CHT inhibitor.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including about half of all prescribed drugs. wikipedia.org The CYP3A4 isoform is particularly prominent in drug metabolism. nih.govnih.gov Interactions with CYP enzymes, whether as a substrate, inhibitor, or inducer, are a critical aspect of a compound's pharmacological profile.

Research on other methoxybenzoic acids has shown interactions with CYP enzymes. For example, the enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid. researchgate.net The binding of this substrate is tightly regulated by interactions between its carboxylate group and amino acids in the active site. researchgate.net This suggests that the benzoic acid moiety is a key determinant for interaction with this particular CYP enzyme. researchgate.net

Given its structure, this compound is a candidate for metabolism by CYP enzymes. The methoxy and isopropoxy groups could be sites of enzymatic modification, such as O-demethylation or O-dealkylation. Understanding how this compound interacts with various CYP isoforms would be crucial for its development as a therapeutic agent to avoid potential drug-drug interactions.

Potential as Pharmaceutical Intermediates and Lead Compounds

This compound is recognized as a key building block in organic synthesis. Its utility as a pharmaceutical intermediate stems from its functional groups—the carboxylic acid, methoxy, and isopropoxy groups—which allow for a variety of chemical modifications to create more complex molecules.

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships. mdpi.com The potential for this compound to serve as a lead compound is based on the biological activities observed in structurally similar molecules. Its core benzoic acid structure is found in many compounds with established antimicrobial, anti-inflammatory, and antioxidant properties.

The process of lead compound development involves iterative cycles of synthesis and biological testing to optimize efficacy and reduce toxicity. nih.gov The existing data on related benzoic acid derivatives provide a strong rationale for the inclusion of this compound in screening libraries for new drug discovery campaigns. Its potential to be optimized into a potent and selective drug candidate makes it a molecule of interest for medicinal chemists.

An in-depth analysis of this compound reveals its significant utility across various scientific and industrial domains. This compound, with its distinct chemical structure, serves as a versatile building block and precursor in numerous applications, from the development of life-saving drugs to the creation of advanced materials.

The unique arrangement of isopropoxy and methoxy groups on the benzoic acid framework makes this molecule a valuable asset in biomedical research, particularly in the synthesis of novel therapeutic agents.

Precursor in Drug Synthesis

This compound is a key starting material in the creation of complex pharmaceutical compounds. Its structure is particularly amenable to modifications, allowing for the synthesis of molecules with potential therapeutic benefits. A significant area of this research is in the development of new treatments for pain management. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, leading to the generation of diverse chemical libraries. These libraries are then screened to identify compounds with potent analgesic properties, offering new avenues for addressing pain.

Building Block for Bioactive Molecules

The utility of this compound extends beyond a single therapeutic class, establishing it as a fundamental building block for a wide array of bioactive molecules. Its aromatic core and ether functionalities provide a scaffold that can be tailored to interact with specific biological targets. Researchers leverage this compound to design and synthesize novel enzyme inhibitors and receptor ligands. This systematic approach, where the structure is methodically altered and the biological activity is assessed, is a cornerstone of modern drug discovery and development.

Agrochemical Applications and Pesticide/Herbicide Development

In the agricultural sector, research has highlighted the potential of this compound derivatives as active ingredients in new agrochemical formulations. The development of novel pesticides and herbicides is critical for ensuring food security, and this compound offers a platform for creating such agents. By modifying its structure, scientists can develop molecules that target biological pathways specific to pests and weeds. This targeted approach aims to enhance efficacy while minimizing off-target effects on beneficial organisms and the environment, paving the way for more selective and sustainable agricultural practices.

Material Science Applications

The distinct molecular architecture of this compound also lends itself to applications in material science. The combination of a rigid aromatic ring and a flexible isopropoxy group can be exploited to create polymers and liquid crystals with specialized properties.

When incorporated into polymer chains, this benzoic acid derivative can improve the thermal stability and alter the optical properties, such as the refractive index, of the resulting material. In the field of liquid crystals, the specific shape and polarity of the molecule are instrumental in directing the formation of various mesophases. These liquid crystalline phases are fundamental to the operation of modern display technologies and other advanced optical systems. The ongoing exploration of this compound in material science holds the promise of developing next-generation materials for a variety of technological innovations.

Environmental and Toxicological Considerations

Ecotoxicological Impact Assessment

The direct ecotoxicological impact of 4-Isopropoxy-3-methoxybenzoic acid on various environmental compartments has not been extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds, such as substituted benzoic acids.

Research on a range of benzoic acid derivatives has demonstrated that their toxicity to aquatic organisms can vary significantly depending on the nature and position of the substituent groups on the aromatic ring. For instance, a study on the toxicity of benzoic acid and its derivatives to the green algae Pseudokirchneriella subcapitata revealed a wide range of median effective concentrations (EC50). While specific data for this compound is not available, this study underscores the principle that substituent groups play a crucial role in determining the environmental hazard of such compounds.

General information on aromatic ethers suggests that their impact on aquatic life is a concern. The introduction of ether linkages can influence the water solubility and partitioning behavior of a chemical, which in turn affects its bioavailability and potential for toxic effects in aquatic ecosystems. Without specific studies on this compound, a definitive assessment of its ecotoxicological risk remains challenging.

Interactive Data Table: Aquatic Toxicity of Selected Benzoic Acid Derivatives

Below is an interactive table summarizing the toxicity data for some benzoic acid derivatives, illustrating the range of potential effects.

CompoundTest OrganismEndpointConcentration (mg/L)
Benzoic AcidPseudokirchneriella subcapitata72h EC50 (growth rate)45.9
4-Hydroxybenzoic AcidPseudokirchneriella subcapitata72h EC50 (growth rate)68.5 oecd.org
3,4-Dimethoxybenzoic AcidPseudokirchneriella subcapitata72h EC50 (growth rate)120
4-Chlorobenzoic AcidPseudokirchneriella subcapitata72h EC50 (growth rate)10.8

Note: This table is for illustrative purposes to show the variability in toxicity among substituted benzoic acids. Data for this compound is not available.

Biodegradation and Environmental Fate

The environmental fate of this compound is largely governed by its susceptibility to microbial degradation. The core structure, a substituted benzoic acid, is generally recognized as being biodegradable. iisc.ac.in Microorganisms in soil and water possess enzymatic pathways capable of breaking down the aromatic ring, a key step in the mineralization of such compounds.

The fate of the isopropoxy group (-OCH(CH3)2) is less well-documented in the context of substituted benzoic acids. However, the general principles of ether cleavage by microorganisms suggest that this group would also be susceptible to enzymatic attack, likely leading to the formation of isopropanol (B130326) and a hydroxylated benzoic acid intermediate. The complete biodegradation of this compound would involve the cleavage of both ether linkages and the subsequent degradation of the resulting aromatic and aliphatic fragments.

Human Health Implications and Safety Data

The assessment of human health implications for this compound is primarily based on data from safety data sheets (SDS) and toxicological information on related compounds. It is important to note that specific, in-depth toxicological studies on this compound are limited.

Based on available SDS information for 4-Isopropoxybenzoic acid, a structurally similar compound, it is suggested that it may cause skin and eye irritation. medchemexpress.com Inhalation may lead to respiratory tract irritation. medchemexpress.com No components of 4-Isopropoxybenzoic acid at levels equal to or greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, or as a potential or confirmed carcinogen by ACGIH and NTP. medchemexpress.com

Studies on benzoic acid, the parent compound, have shown that at high concentrations it can induce chromosomal aberrations and increase the frequency of sister chromatid exchange and micronuclei in human lymphocytes in vitro. This suggests a potential for genotoxicity under certain conditions. However, it is crucial to note that these are in vitro findings and their direct relevance to human health at typical exposure levels is not established.

The metabolism of aromatic ethers in humans generally involves enzymatic processes in the liver. It is anticipated that this compound would be metabolized through pathways such as O-dealkylation of the isopropoxy and methoxy (B1213986) groups, followed by conjugation and excretion. The specific metabolites and their potential biological activities have not been characterized.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-isopropoxy-3-methoxybenzoic acid and its derivatives is a critical area for future research, with a focus on developing more efficient, sustainable, and scalable methods. While classical etherification reactions of vanillic acid or its esters serve as a foundational approach, there is considerable scope for innovation.

Future research will likely gravitate towards "green chemistry" protocols that minimize the use of hazardous reagents and solvents. orientjchem.org This includes exploring enzymatic synthesis, which offers high selectivity and milder reaction conditions. Lipases, for instance, have been successfully employed in the esterification of various phenolic acids and could be adapted for the synthesis of this compound esters. google.comacs.orgmdpi.comresearchgate.net The use of whole-cell biocatalysts, such as freeze-dried Yarrowia lipolytica biomass, also presents a promising and environmentally friendly alternative for producing lipophilic esters. researchgate.net

Furthermore, microwave-assisted organic synthesis (MAOS) could significantly accelerate reaction times and improve yields for the etherification and esterification of the parent compound. The development of novel catalytic systems, such as silica-encapsulated magnesium hydroxide (B78521) for the synthesis of related compounds like vanillyl mandelic acid, showcases the potential for creating highly active and reusable catalysts. acs.org A sustainable pathway for producing polyesters from vanillic acid by overcoming the low reactivity of the phenolic hydroxyl group through etherification with bio-based reagents has been suggested, a strategy that could be adapted for this compound to create novel bioplastics. rsc.org

Development of Advanced Spectroscopic Techniques for Characterization

The precise characterization of this compound and its derivatives is paramount for understanding their structure-activity relationships. While standard spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are routinely used, future research will likely involve the application of more advanced and multidimensional methods.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. For regioisomers that may arise during synthesis, advanced NMR methods can provide definitive structural elucidation.

High-resolution mass spectrometry (HRMS) coupled with techniques like tandem mass spectrometry (MS/MS) will be crucial for confirming molecular formulas and for studying fragmentation patterns. This can provide valuable insights into the structure and stability of the molecule. The development of specific fragmentation libraries for this class of compounds could aid in their rapid identification in complex mixtures.

In-depth Mechanistic Studies of Biological Activities

Preliminary research on compounds structurally related to this compound, such as vanillic acid and its derivatives, has revealed a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. mdpi.comigjps.comresearchgate.net A key future direction is to conduct in-depth mechanistic studies to understand how the isopropoxy modification influences these activities at the molecular level.

For instance, vanillic acid has been shown to exert anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS), disrupting the cell cycle, and inhibiting signaling pathways like mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK. mdpi.comnih.govnih.govresearchgate.net Future studies should investigate whether this compound acts through similar or distinct mechanisms. The increased lipophilicity of the isopropoxy derivative may enhance its ability to cross cell membranes and interact with intracellular targets.

The anti-inflammatory properties of vanillic acid have been linked to the downregulation of pro-inflammatory cytokines and enzymes. nih.gov It would be valuable to explore if this compound can modulate inflammatory pathways, such as the NF-κB signaling pathway, which is a known target of vanillic acid. nih.gov

Furthermore, given that some benzoic acid derivatives act as phosphodiesterase (PDE) inhibitors, a potential area of investigation is the effect of this compound on various PDE isoforms. nih.govnih.govahajournals.orgacs.orgfrontiersin.org PDE inhibitors have therapeutic potential in a range of conditions, including neurodegenerative and cardiovascular diseases.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced or novel biological activities. Future research in this area will likely focus on a combinatorial approach, creating libraries of related compounds to explore structure-activity relationships (SAR).

Key modifications could include:

Amide and Ester Synthesis: Converting the carboxylic acid group into a variety of amides and esters can significantly impact the compound's biological properties. For example, novel vanillic acid hybrid derivatives have been synthesized and tested for antibacterial activity. researchgate.netresearchgate.net

Heterocyclic Conjugates: Linking the this compound moiety to various heterocyclic rings (e.g., benzimidazole, indolin-2-one) could generate compounds with potent and selective anticancer activity. mdpi.comnih.gov

Hybrid Molecules: The synthesis of hybrid molecules that combine the structural features of this compound with other known bioactive compounds is a promising strategy to develop agents with dual or synergistic effects.

The goal of these synthetic efforts would be to optimize properties such as target affinity, selectivity, metabolic stability, and bioavailability.

Computational Design and In Silico Screening for New Applications

Computational chemistry and in silico screening are powerful tools that can accelerate the discovery of new applications for this compound and its derivatives. Molecular docking studies can be employed to predict the binding affinity of these compounds to a wide range of biological targets.

Future research should leverage these computational approaches to:

Identify Potential Biological Targets: By screening large databases of protein structures, new potential targets for this compound can be identified, suggesting novel therapeutic applications. In silico studies have been used to investigate benzoic acid derivatives as potential inhibitors of SARS-CoV-2 main protease and as having potential in treating acute myeloid leukemia. nih.govstmjournals.com

Guide the Design of New Derivatives: Molecular modeling can be used to predict how structural modifications to the parent compound will affect its binding to a specific target, thereby guiding the synthesis of more potent and selective derivatives. researchgate.net

Predict ADME/Tox Properties: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties for further development. stmjournals.comnih.gov

For example, in silico docking has been used to study the interaction of benzoic acid derivatives with targets like the MAPK protein in liver cancer and to evaluate their potential as inhibitors of α-amylase and α-glucosidase for managing diabetes. nih.govijpbs.com

Integration with Nanoscience and Materials Engineering

The unique chemical structure of this compound makes it an interesting candidate for integration into the fields of nanoscience and materials engineering. The aromatic ring and functional groups can be exploited for the development of novel materials with tailored properties.

Potential future research directions include:

Functionalization of Nanomaterials: The carboxylic acid group can be used to functionalize the surface of nanomaterials such as graphene, carbon nanotubes, and gold nanoparticles. researchgate.netrsc.orgmdpi.commdpi.combuaa.edu.cn This can improve their dispersibility and introduce new functionalities. For instance, benzoic acid-functionalized graphene has been used for the development of electrochemical sensors. researchgate.netrsc.org

Development of Metal-Organic Frameworks (MOFs): Phenolic acids like gallic acid have been used as organic linkers to create MOFs with applications in gas storage, separation, and catalysis. mdpi.commdpi.comresearchgate.net The potential of this compound as a linker in the synthesis of novel MOFs with unique porous structures and properties should be explored.

Nanoparticle-based Drug Delivery Systems: The compound or its derivatives could be encapsulated within or conjugated to nanoparticles to improve their solubility, stability, and targeted delivery to specific tissues or cells. nih.govmdpi.comnih.govmdpi.comdntb.gov.ua Phenolic compounds have been incorporated into various nanocarriers, including liposomes and polymeric nanoparticles, for enhanced therapeutic efficacy in cancer treatment. nih.govmdpi.commdpi.comdntb.gov.ua Vanillic acid nanocomposites have been synthesized and have shown promising anticancer and antimicrobial potential. mdpi.com

Clinical Translation Potential of Related Compounds

While this compound itself has not yet been extensively studied in clinical settings, the research on structurally related compounds provides a strong rationale for its potential clinical translation.

A significant area of interest is the development of antagonists for the transient receptor potential vanilloid 1 (TRPV1), also known as the vanilloid receptor. nih.govwiley-vch.dewikipedia.orgnih.govresearchgate.net The vanillyl group is a key pharmacophore for interacting with this receptor, which is a major target for the development of new analgesic drugs. Several TRPV1 antagonists have advanced to clinical trials for the treatment of various pain conditions. wikipedia.orgnih.gov The isopropoxy modification in this compound could modulate its interaction with the TRPV1 receptor, potentially leading to derivatives with improved efficacy or side effect profiles.

Furthermore, as mentioned, phosphodiesterase (PDE) inhibitors represent another class of drugs with broad therapeutic potential, and some benzoic acid derivatives have shown inhibitory activity. nih.govnih.govahajournals.orgacs.orgfrontiersin.org Clinical trials have investigated PDE inhibitors for a variety of indications, including cardiovascular and neurodegenerative diseases. frontiersin.org

The preclinical data on the anticancer and anti-inflammatory effects of vanillic acid also suggest that its derivatives, including this compound, could be developed as therapeutic agents for these conditions. mdpi.comnih.govnih.govnih.govnih.gov However, significant preclinical development, including extensive safety and efficacy studies in animal models, would be required before any clinical translation could be considered.

Q & A

Q. What are the common synthetic routes for 4-isopropoxy-3-methoxybenzoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of 4-isopropoxy-3-methoxybenzylamine from precursor molecules (e.g., methoxy and isopropoxy substitution on a benzene ring).
  • Step 2 : Coupling with a benzoic acid derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final structure .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side products. HPLC or TLC can monitor reaction progress.

Q. How is this compound characterized analytically?

Key methods include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (deuterated solvents like DMSO-d6 are standard) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 180–182°C for structurally similar compounds) .

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles .
  • First Aid : Flush skin/eyes with water for 15 minutes if exposed; consult a physician .
  • Storage : Inert atmosphere (argon/nitrogen) to prevent degradation.

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

A comparative analysis of similar compounds reveals:

CompoundProteasome ActivityCathepsin ActivationAntimicrobial Efficacy
This compoundHighHighModerate
3-Chloro-4-methoxybenzoic acidModerateLowHigh
4-Hydroxybenzoic acidLowModerateLow
The isopropoxy and methoxy groups enhance proteasome and cathepsin interactions but reduce antimicrobial potency compared to chloro-substituted analogs .

Q. How can researchers address discrepancies in NMR data during derivative synthesis?

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent peaks interfering with signals.
  • 2D NMR : Employ COSY, HSQC, or HMBC to resolve overlapping peaks in complex derivatives .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
  • Purification : Use column chromatography with gradients (e.g., hexane/EtOH) for high-purity isolates .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions : Hydrolysis of the isopropoxy group may occur. Monitor via HPLC.
  • Basic Conditions : Saponification of ester derivatives is possible. Stability studies (e.g., 24-hour exposure at pH 7–9) are recommended .

Methodological Considerations

  • Analytical Validation : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw simulations).
  • Biological Assays : Use in vitro models (e.g., microbial cultures or enzyme inhibition assays) to quantify activity .
  • Environmental Impact : Conduct ecotoxicity studies to assess biodegradability (limited data currently exists) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Isopropoxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Isopropoxy-3-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.